1-Acetamido-3-chloropropan-2-yl acetate chemical properties
1-Acetamido-3-chloropropan-2-yl acetate chemical properties
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary
1-Acetamido-3-chloropropan-2-yl acetate (CAS 183905-31-9), also known as N-[2-(acetyloxy)-3-chloropropyl]acetamide, represents a critical structural motif in the synthesis and quality control of oxazolidinone antibiotics, most notably Linezolid . Functioning as both a synthetic intermediate and a regulated process impurity (Impurity 82), its chemical behavior is defined by the interplay between the electrophilic alkyl chloride and the nucleophilic potential of the acetamido group.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and reactivity mechanisms, serving as a foundational reference for researchers optimizing drug substance purity.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The molecule features a propyl backbone functionalized at all three carbons: an acetamido group at C1, an acetate ester at C2, and a chlorine atom at C3. This density of functional groups creates specific solubility and stability characteristics essential for process handling.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 1-Acetamido-3-chloropropan-2-yl acetate | Alternate: N-[2-(acetyloxy)-3-chloropropyl]acetamide |
| CAS Number | 183905-31-9 | Specific stereoisomers (S-form) are common in pharma |
| Molecular Formula | ||
| Molecular Weight | 193.63 g/mol | |
| Physical State | White Crystalline Solid / Viscous Oil | Melting point is purity-dependent; often isolated as an oil |
| Density | ~1.17 g/cm³ | Predicted value |
| Boiling Point | 370.2°C (at 760 mmHg) | Decomposition likely before boiling |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in non-polar alkanes (Hexane) |
| Chirality | C2 is a stereocenter | The (S)-enantiomer is critical for Linezolid synthesis |
Synthesis & Production Methodology
The synthesis of 1-Acetamido-3-chloropropan-2-yl acetate typically follows a "Ring-Opening/Protection" sequence starting from epichlorohydrin. This route is favored for its atom economy and the availability of chiral precursors.
Core Synthesis Workflow
The mechanism involves the regioselective opening of the epoxide ring by a nitrogen nucleophile (ammonia or acetamide precursor), followed by global acetylation.
Protocol: Step-by-Step Synthesis
-
Aminolysis (Ring Opening):
-
Reagents: (S)-Epichlorohydrin, Aqueous Ammonia (excess).
-
Conditions: 0°C to Room Temperature, slow addition to prevent polymerization.
-
Mechanism:
attack at the least hindered carbon (C1) of the epoxide. -
Intermediate: 1-Amino-3-chloropropan-2-ol.[1]
-
-
Global Acetylation:
-
Reagents: Acetic Anhydride (
), Pyridine or (Catalyst). -
Conditions: 0°C, inert atmosphere (
). -
Process: The intermediate amine reacts first (forming the acetamide), followed by the secondary alcohol (forming the acetate ester).
-
Purification: Extraction with Ethyl Acetate followed by crystallization or column chromatography.
-
Process Visualization
Figure 1: Synthetic pathway from Epichlorohydrin to 1-Acetamido-3-chloropropan-2-yl acetate via aminolysis and acetylation.
Reactivity Profile & Mechanistic Insights
Understanding the reactivity of this molecule is vital for controlling impurities. It contains a "Warhead" (Alkyl Chloride) and a "Shield" (Acetate/Acetamide).
Neighboring Group Participation (NGP)
The most critical reactivity feature is the potential for the amide oxygen or the ester carbonyl to displace the chlorine atom intramolecularly.
-
Oxazoline Formation: Under basic conditions, the acetamide oxygen can attack C3 (displacing Cl), forming an oxazoline ring. This is a reversible process often used in oxazolidinone synthesis but undesirable if the linear chain is the target.
-
Epoxide Reversion: Strong bases can saponify the ester and induce closure back to an N-acetyl epichlorohydrin derivative.
Hydrolysis Stability
-
Acidic Conditions: The ester bond (C2-OAc) is labile and will hydrolyze to the alcohol (1-acetamido-3-chloropropan-2-ol). The amide bond is relatively stable.
-
Basic Conditions: Rapid hydrolysis of the ester; risk of cyclization.
Mechanistic Diagram: Impurity Formation
Figure 2: Degradation pathways showing oxazoline cyclization (red) and ester hydrolysis (blue).
Safety & Handling Protocols
As an alkylating agent derivative, this compound poses specific genotoxic risks.
Standard Operating Procedure (SOP) for Handling:
-
Containment: All weighing and transfer operations must occur within a certified Fume Hood or Glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Spills should be treated with 10% aqueous NaOH to induce hydrolysis/cyclization to less toxic species before disposal.
-
Storage: Hygroscopic. Store in a desiccator at -20°C or 4°C. Moisture initiates ester hydrolysis, releasing acetic acid and degrading the standard.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5306152, 1-Acetamido-3-chloropropan-2-yl acetate. Retrieved from [Link]
-
Linezolid Impurity Context: HSP Pharma. AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- CAS 183905-31-9.[2][3][1][4][5] Retrieved from [Link]
-
Physical Properties: ChemSrc. (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide Data Sheet. Retrieved from [Link]
-
Synthetic Methodology (Epoxide Opening): ResearchGate.[6] Regioselective ring opening reaction of epichlorohydrin with acetic acid. Retrieved from [Link]
Sources
- 1. (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetaMide , 99% , 183905-31-9 - CookeChem [cookechem.com]
- 2. CAS#:183905-31-9 | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetaMide | Chemsrc [chemsrc.com]
- 3. AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- CAS 183905-31-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. alchemypharm.com [alchemypharm.com]
- 5. (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide, CasNo.183905-31-9 Watson International Ltd United Kingdom [watson.lookchem.com]
- 6. researchgate.net [researchgate.net]
